molecular formula C23H24N2O2 B3530970 3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide

3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide

Cat. No.: B3530970
M. Wt: 360.4 g/mol
InChI Key: SBGDNAVFDSOKLZ-UHFFFAOYSA-N
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Description

“3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide” is a compound that is related to the class of drugs known as fentanyl analogs . Fentanyl analogs are synthetic opioids that have been developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs . They have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .


Chemical Reactions Analysis

The metabolism of fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Safety and Hazards

Fentanyl analogs, including “3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide”, have high potential for producing addiction and severe adverse effects including coma and death . Therefore, they pose significant safety and health hazards.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide”, is an important task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety is a promising area of research .

Properties

IUPAC Name

3-methoxy-N-(2-piperidin-1-ylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-22-16-18-10-4-3-9-17(18)15-19(22)23(26)24-20-11-5-6-12-21(20)25-13-7-2-8-14-25/h3-6,9-12,15-16H,2,7-8,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGDNAVFDSOKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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